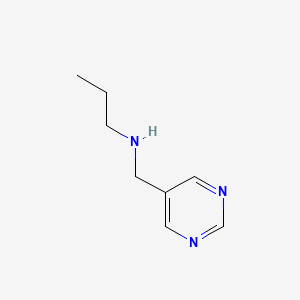

Propyl(pyrimidin-5-ylmethyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(pyrimidin-5-ylmethyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-3-9-4-8-5-10-7-11-6-8/h5-7,9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAHKRBNYDAKNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CN=CN=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Propyl Pyrimidin 5 Ylmethyl Amine and Its Analogues

Strategic Approaches to the Pyrimidin-5-ylmethylamine Core Synthesis

The synthesis of the central pyrimidin-5-ylmethylamine structure is approached through several key chemical reactions. These include alkylation, amine formation, and the fundamental construction of the pyrimidine (B1678525) ring itself.

Alkylation Reactions Involving Pyrimidine Derivatives

Alkylation reactions are a direct method for introducing the propylamino group onto a pre-existing pyrimidine structure. This typically involves the reaction of a pyrimidine derivative bearing a reactive group at the 5-position with propylamine (B44156). For instance, the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides has been explored. nih.gov This method allows for the regiocontrolled synthesis of polysubstituted aminopyrimidines. nih.gov The process often follows an SNAr-alkylation-SNAr sequence, starting from readily available materials like 4,6-dichloro-5-methoxypyrimidine (B156074). nih.gov

A specific example is the reaction of 4,6-dichloro-5-methoxypyrimidine with an amine to introduce the first amino substituent. nih.gov Subsequent cleavage of the methoxy (B1213986) group and O-alkylation provides a versatile intermediate for further functionalization. nih.gov However, when using amino-functionalized alkylating agents, intramolecular reactions can sometimes lead to unexpected cyclized products. nih.gov

Amine Formation Reactions and Reductive Amination

Amine formation, particularly through reductive amination, presents another viable pathway to Propyl(pyrimidin-5-ylmethyl)amine. This strategy typically involves the reaction of pyrimidine-5-carbaldehyde (B119791) with propylamine in the presence of a reducing agent. This reaction forms an intermediate imine which is then reduced in situ to the desired secondary amine.

Reductive amination is a widely used method for C-N bond formation. researchgate.netmdpi.com The process can be catalyzed by various reagents, including borohydrides, silanes, or through catalytic hydrogenation. mdpi.com Engineered enzymes, such as reductive aminases (RedAms), are also emerging as powerful catalysts for this transformation, offering high selectivity under mild conditions. researchgate.net For instance, a reductive aminase from Aspergillus oryzae has been shown to effectively catalyze the reductive amination of various aldehydes with amines. researchgate.net

A general representation of this approach is shown below:

Figure 1: General scheme for the synthesis of this compound via reductive amination of pyrimidine-5-carbaldehyde.

Cyclocondensation and Multi-Component Strategies for Pyrimidine Ring Construction

The construction of the pyrimidine ring itself is a fundamental aspect of synthesizing this compound and its analogues. Cyclocondensation reactions are a classic approach, involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. thieme-connect.de For the synthesis of 5-substituted pyrimidines, appropriately functionalized three-carbon synthons are required. The synthesis of pyrimidine-5-carbaldehydes, key intermediates for reductive amination, can be achieved from α-formylaroylketene dithioacetals by reaction with amidines. researchgate.net

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex pyrimidine structures in a single step. acs.orgnih.govorganic-chemistry.org These strategies involve the combination of three or more starting materials to form the final product, incorporating all or most of the atoms from the reactants. acs.orgnih.govorganic-chemistry.org An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported, proceeding through condensation and dehydrogenation steps with high regioselectivity and yields up to 93%. acs.orgnih.govorganic-chemistry.org This method allows for the creation of highly decorated and unsymmetrically substituted pyrimidines. acs.orgnih.gov Other MCRs for pyrimidine synthesis include those catalyzed by copper or zinc chloride, and metal-free approaches. organic-chemistry.org

Advanced Synthetic Techniques and Catalysis in the Preparation of this compound Analogues

Modern synthetic chemistry offers a range of advanced techniques and catalytic systems that can be applied to the synthesis of this compound analogues. These methods often provide higher efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrimidines. elsevier.comresearchgate.net

The Suzuki-Miyaura coupling reaction , which forms carbon-carbon bonds between an organoboron compound and a halide or triflate, is particularly useful for introducing aryl or other substituents onto the pyrimidine ring. rsc.orgrsc.orgnih.gov This reaction is catalyzed by palladium complexes and is known for its high selectivity and tolerance of various functional groups. rsc.orgnih.gov The Suzuki coupling has been successfully applied to the synthesis of aryl-substituted pyrimidines from chloropyrimidines and arylboronic acids, demonstrating excellent site-selectivity. researchgate.netnih.gov

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgtestbook.comorganic-chemistry.org This reaction can be used to introduce alkenyl groups onto the pyrimidine core, which can then be further modified. The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle and is a valuable method for C-C bond formation. wikipedia.org Palladium complexes with pyrimidine-functionalized N-heterocyclic carbene ligands have shown good catalytic activity in the Heck coupling of aryl bromides. rsc.org

| Coupling Reaction | Catalyst/Reagents | Application in Pyrimidine Synthesis | Key Features |

| Suzuki-Miyaura | Pd catalyst, boronic acids | Synthesis of aryl-substituted pyrimidines | High selectivity, broad functional group tolerance |

| Heck | Pd catalyst, alkene | Introduction of alkenyl groups onto the pyrimidine ring | Forms substituted alkenes, proceeds via Pd(0)/Pd(II) cycle |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. The use of microwave irradiation can lead to significantly reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.goveurekaselect.comresearchgate.net

Several syntheses of pyrimidine derivatives have been successfully carried out under microwave irradiation. For example, a microwave-assisted, chemoselective reaction has been used to synthesize 3-pyrimidin-5-ylpropanamides. nih.gov This method offers advantages such as a short synthetic route and operational simplicity. nih.gov Microwave heating has also been employed for the efficient synthesis of fluoroalkyl pyrimidines and 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. mdpi.comnih.gov The Suzuki-Miyaura cross-coupling reaction of brominated pyrazolo[1,5-a]pyrimidin-5-ones has also been efficiently performed using microwave assistance, providing access to a variety of arylated derivatives. rsc.orgrsc.orgnih.gov

| Reaction Type | Microwave-Assisted Advantage | Example Application |

| Multi-component reactions | Reduced reaction times, higher yields | Synthesis of 3-pyrimidin-5-ylpropanamides nih.gov |

| Cyclization reactions | Faster and more efficient synthesis | Preparation of fluoroalkyl pyrimidines mdpi.com |

| Cross-coupling reactions | Accelerated reaction rates | Suzuki-Miyaura coupling of brominated pyrazolo[1,5-a]pyrimidin-5-ones rsc.orgrsc.orgnih.gov |

Environmentally Benign and Solvent-Free Methodologies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrimidine derivatives. These methods aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

One notable environmentally conscious approach involves a one-pot synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives utilizing a novel DABCO-based ionic liquid catalyst. oiccpress.com This method is distinguished by its short reaction times, high yields, and the ease of product isolation. A key advantage is the reusability of the catalyst, which aligns with green chemistry's goal of waste reduction. oiccpress.com

Another significant advancement is the development of a base-free and workup-free method for amide bond formation at room temperature. acs.org This technique employs equimolar amounts of carboxylic acids and amines with Diethylaminosulfur trifluoride (DAST) in dichloromethane. The process is highly efficient, generating only volatile byproducts that can be easily removed through evaporation. acs.org This eliminates the need for traditional, often cumbersome, aqueous workup procedures, thereby reducing solvent waste. In several instances, the desired amide product crystallizes directly from the reaction mixture, offering a straightforward path to pure compounds. acs.org This method has proven effective for a wide range of amines, including primary, secondary, and electron-deficient types, and has been applied to the late-stage functionalization of complex molecules. acs.org

Table 1: Comparison of Environmentally Benign Methodologies

| Methodology | Key Features | Advantages |

|---|---|---|

| DABCO-based Ionic Liquid Catalysis | One-pot synthesis, Reusable catalyst oiccpress.com | Short reaction times, High yields, Easy product isolation, Reduced waste oiccpress.com |

| DAST-mediated Amide Synthesis | Base-free, Workup-free, Room temperature, Volatile byproducts acs.org | Reduced solvent waste, Energy efficient, High purity of products, Broad substrate scope acs.org |

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral molecules with a specific three-dimensional arrangement of atoms is crucial, as different stereoisomers can exhibit distinct biological activities. Several stereoselective methods have been developed for preparing chiral analogues of pyrimidine-containing compounds.

One effective strategy involves the stereoselective fluorination of chiral enamides. nih.gov This reaction uses N-F reagents like Selectfluor™ and results in a highly π-facial selective and regioselective fluorination. The process proceeds by trapping the resulting β-fluoro-iminium cationic intermediate with water to form an N,O-hemiacetal, which can then be oxidized to yield chiral α-fluoro-imides. nih.gov The chiral auxiliary on the enamide directs the approach of the fluorine atom, ensuring high stereochemical control. nih.gov

Another powerful approach for creating optically pure amines involves the use of sulfinamides as chiral auxiliaries. nih.gov For instance, the addition of an N-Boc-protected bromoindole to a chiral sulfinamide produces a pair of diastereomers that can be separated. nih.gov These separated isomers are then converted through a multi-step sequence into the desired enantiomerically pure amines. nih.gov

Furthermore, highly enantioselective methods using bifunctional aminothioureas as catalysts have been reported. nih.gov These catalysts facilitate the addition of indole (B1671886) to a sulfonyl amide, achieving excellent enantiomeric excess (up to 99% ee). nih.gov The resulting optically active sulfonyl amides serve as versatile intermediates for further transformations, such as ring-closing metathesis, to furnish complex chiral heterocyclic structures. nih.gov

Table 2: Overview of Stereoselective Synthesis Techniques

| Technique | Reagents/Catalysts | Key Transformation | Stereochemical Outcome |

|---|---|---|---|

| Chiral Enamide Fluorination | Selectfluor™, N-fluoro-benzenesulfonimide (NFSI) nih.gov | Regioselective fluorination of enamide olefin nih.gov | Synthesis of chiral α-fluoro-imides nih.gov |

| Sulfinamide-based Synthesis | Chiral sulfinamides nih.gov | Diastereoselective addition followed by separation and conversion nih.gov | Synthesis of optically pure amines nih.gov |

| Asymmetric Catalysis | Bifunctional aminothioureas nih.gov | Enantioselective addition of indole to sulfonyl amide nih.gov | High enantiomeric excess (up to 99%) nih.gov |

Detailed Synthetic Pathways for Key this compound Derivatives

The versatile pyrimidine scaffold allows for the synthesis of a wide array of derivatives through various synthetic routes, starting from functionalized pyrimidine precursors.

A common strategy begins with a pre-built pyrimidine ring, such as 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile, which serves as a starting material for a range of new pyrimidine and fused pyrimido[4,5-d]pyrimidine derivatives. nih.gov

Another well-established pathway involves the modification of 5-formyl-6-aminopyrimidine-2,4-(1H, 3H)-dione. This aldehyde can undergo condensation reactions with various nucleophiles. For example:

Reaction with p-amino acetophenone (B1666503) yields a Schiff base, 5-([(4-acetylphenyl)imino]methyl)-6-aminopyrimidine. nih.gov

Condensation with hydrazine (B178648) derivatives leads to the formation of 5-substituted carboaldehyde-6-amino pyrimidine derivatives. nih.gov

Cyclocondensation with thiourea (B124793) and ethyl acetoacetate (B1235776) results in a substituted ethyl bipyrimidine-5-carboxylate. nih.gov

A different synthetic approach involves diazotization of an aminopyrimidine to form a diazonium salt. This reactive intermediate can then be coupled with active methylene (B1212753) compounds like ethyl acetoacetate or malononitrile (B47326) to produce substituted hydrazonopyrimidines. These hydrazono derivatives are valuable precursors that can be cyclized to form various pyrazole-fused pyrimidines. nih.gov

The synthesis of amide derivatives is also a key strategy. For example, the commercial drug Piribedil, which features a pyrimidine ring, can be synthesized via the reduction of its corresponding amide analogue. acs.org This amide precursor is formed by coupling piperonylic acid with 2-(piperazin-1-yl)pyrimidine, demonstrating a practical application of modern amide bond formation techniques. acs.org

Table 3: Synthetic Pathways to Pyrimidine Derivatives

| Starting Material | Reagents | Product Class | Ref. |

|---|---|---|---|

| 5-Formyl-6-aminopyrimidine-2,4-(1H, 3H)-dione | p-Amino acetophenone | Schiff base derivative | nih.gov |

| 5-Formyl-6-aminopyrimidine-2,4-(1H, 3H)-dione | Hydrazine derivatives | Substituted carboaldehyde-6-amino pyrimidines | nih.gov |

| 5-Formyl-6-aminopyrimidine-2,4-(1H, 3H)-dione | Thiourea, Ethyl acetoacetate | Substituted bipyrimidine-5-carboxylate | nih.gov |

| Aminopyrimidine | NaNO₂, HCl, then Ethyl acetoacetate | Hydrazonopyrimidine, precursor to pyrazolopyrimidine | nih.gov |

| Piperonylic acid, 2-(piperazin-1-yl)pyrimidine | DAST | Amide analogue of Piribedil | acs.org |

| 6-Amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile | Various reagents | Pyrimidine and pyrimido[4,5-d]pyrimidine derivatives | nih.gov |

Advanced Spectroscopic and Structural Characterization of Propyl Pyrimidin 5 Ylmethyl Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of a molecule.

The ¹H NMR spectrum of Propyl(pyrimidin-5-ylmethyl)amine is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The pyrimidine (B1678525) ring protons are anticipated to appear in the downfield region due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms. The proton at the C2 position of the pyrimidine ring is expected to be the most deshielded, appearing as a singlet, while the two equivalent protons at the C4 and C6 positions would also produce a singlet further downfield.

The aliphatic protons of the propyl group and the methylene (B1212753) bridge would appear in the upfield region. The methylene protons of the CH₂ group attached directly to the pyrimidine ring (pyrimidin-5-ylCH₂ ) would likely resonate as a singlet. The protons of the N-propyl group are expected to show characteristic splitting patterns: a triplet for the terminal methyl (CH₃) group, a sextet (or multiplet) for the adjacent methylene (CH₂) group, and a triplet for the methylene group bonded to the nitrogen (N-CH₂). A broad singlet corresponding to the N-H proton of the secondary amine is also expected, the chemical shift of which can be variable and dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Pyrimidine C2-H | 8.8 - 9.2 | Singlet (s) | 1H |

| Pyrimidine C4-H, C6-H | 8.5 - 8.8 | Singlet (s) | 2H |

| Pyrimidin-5-yl-CH₂ | 3.7 - 4.0 | Singlet (s) | 2H |

| N-CH₂-CH₂-CH₃ | 2.5 - 2.8 | Triplet (t) | 2H |

| N-H | 1.5 - 2.5 (broad) | Singlet (br s) | 1H |

| N-CH₂-CH₂-CH₃ | 1.4 - 1.7 | Sextet (sext) | 2H |

| N-CH₂-CH₂-CH₃ | 0.8 - 1.1 | Triplet (t) | 3H |

Predicted chemical shifts are based on standard values for similar functional groups and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. For this compound, a total of seven distinct carbon signals are predicted. The carbon atoms of the pyrimidine ring are expected to resonate at the lowest field due to their aromaticity and proximity to nitrogen atoms. The C2, C4, and C6 carbons will be significantly deshielded. The quaternary C5 carbon, to which the methylamine (B109427) group is attached, will appear at a slightly different shift.

The aliphatic carbons of the methylene bridge and the propyl group will appear in the upfield region of the spectrum. The chemical shifts will decrease as the distance from the electronegative nitrogen atom and the pyrimidine ring increases.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine C2 | 157 - 160 |

| Pyrimidine C4, C6 | 155 - 158 |

| Pyrimidine C5 | 130 - 135 |

| Pyrimidin-5-yl-CH₂ | 50 - 55 |

| N-CH₂-CH₂-CH₃ | 48 - 52 |

| N-CH₂-CH₂-CH₃ | 22 - 26 |

| N-CH₂-CH₂-CH₃ | 10 - 13 |

Predicted chemical shifts are based on standard values for similar functional groups and may vary based on solvent and experimental conditions.

To confirm the assignments made from 1D NMR spectra and to establish the complete bonding network, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between adjacent protons. Key correlations expected for this compound would include the coupling between the N-CH₂ protons and the adjacent CH₂ protons of the propyl group, and subsequently between those CH₂ protons and the terminal CH₃ protons. This would unequivocally confirm the structure of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For instance, the signal for the pyrimidine C2-H proton would correlate with the C2 carbon signal, and the aliphatic proton signals would correlate with their respective carbon signals in the propyl group and methylene bridge.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. For example, correlations would be expected between the protons of the pyrimidin-5-yl-CH₂ group and the pyrimidine carbons C4, C5, and C6. Similarly, correlations between the N-CH₂ protons and the pyrimidin-5-yl-CH₂ carbon would confirm the connectivity across the nitrogen atom.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the functional groups present, providing a molecular fingerprint that complements NMR data.

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups. The N-H stretching vibration of the secondary amine is expected to appear as a moderate, somewhat broad band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations from the pyrimidine ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl and methylene groups would appear just below 3000 cm⁻¹.

The pyrimidine ring itself will produce characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. Aliphatic C-H bending vibrations are expected around 1465 cm⁻¹ (scissoring) and 1380 cm⁻¹ (methyl umbrella mode). The C-N stretching vibrations for both the aliphatic amine and the aryl-CH₂-N linkage would be found in the 1250-1020 cm⁻¹ region.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=N, C=C Ring Stretch | 1400 - 1600 | Medium to Strong |

| Aliphatic C-H Bend | 1380 - 1470 | Medium |

| C-N Stretch | 1020 - 1250 | Medium |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |

FT-Raman spectroscopy provides complementary information to FT-IR, as different selection rules apply. Vibrations that are weak in IR may be strong in Raman, and vice-versa. The symmetric vibrations of the pyrimidine ring are expected to produce particularly strong and sharp signals in the Raman spectrum, making it a powerful tool for characterizing the heterocyclic core.

The aromatic C-H stretching vibrations would also be visible. A key feature would be the symmetric "ring breathing" vibration of the pyrimidine ring, which typically gives a very strong band in the Raman spectrum around 1000 cm⁻¹. The aliphatic C-H stretching and bending modes will also be present, often with strong intensities. The C-N stretching vibrations would also be observable. In general, vibrations involving non-polar bonds or symmetric motions give rise to stronger Raman signals.

Table 4: Predicted FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3010 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=N, C=C Ring Stretch | 1400 - 1600 | Medium |

| Pyrimidine Ring Breathing | 980 - 1020 | Very Strong |

| Aliphatic C-H Bend | 1380 - 1470 | Medium |

| C-N Stretch | 1020 - 1250 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules like this compound, the most significant transitions occur from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

The structure of this compound contains a pyrimidine ring, which is an aromatic heterocycle with both π electrons in the conjugated system and non-bonding (n) electrons on the nitrogen atoms. It also has a secondary amine group with its own non-bonding electrons. These features give rise to characteristic electronic transitions. The primary transitions expected for this molecule are π → π* and n → π*. tanta.edu.eg

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-energy transitions and result in strong absorption bands, usually in the 200-300 nm region for pyrimidine and its derivatives. libretexts.orglibretexts.org The conjugated system of the pyrimidine ring is the primary chromophore responsible for this absorption.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the pyrimidine ring or the secondary amine) to an antibonding π* orbital. tanta.edu.eg These transitions are generally lower in energy and have a much lower intensity compared to π → π* transitions. They often appear as a shoulder on the main absorption band or as a weak band at a longer wavelength.

The solvent environment can influence the wavelength of these transitions. For n → π* transitions, increasing solvent polarity typically leads to a hypsochromic (blue) shift to shorter wavelengths, as polar solvents stabilize the non-bonding electrons. tanta.edu.eg Conversely, π → π* transitions may experience a bathochromic (red) shift to longer wavelengths in polar solvents.

Table 1: Expected UV-Vis Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | Bonding π to Antibonding π* | 200 - 300 | High (Strong) |

Note: The exact wavelengths (λmax) and molar absorptivity (ε) would require experimental measurement.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

For this compound (C₈H₁₃N₃), the exact monoisotopic mass can be calculated with high precision. The presence of an odd number of nitrogen atoms (three) dictates that the molecular ion peak ([M]⁺) will have an odd nominal mass, a key indicator in the nitrogen rule. libretexts.org

Upon ionization, typically by electron impact (EI), the molecular ion is formed and then undergoes fragmentation. The fragmentation pattern is characteristic of the molecule's structure. For this compound, several key fragmentation pathways are anticipated:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines. libretexts.orgwhitman.edu Cleavage of the C-C bond adjacent (alpha) to the nitrogen atom is common. For this molecule, the most likely alpha-cleavage would be the loss of an ethyl radical (•CH₂CH₃) from the propyl group, leading to a stable, resonance-delocalized cation.

Tropylium-like Ion Formation: The bond between the methylene bridge and the pyrimidine ring is benzylic in nature. Cleavage at this position is highly favorable, leading to the formation of a pyrimidin-5-ylmethyl cation. The aromatic nature of the pyrimidine ring stabilizes this fragment. whitman.edu

Loss of Propyl Group: The entire propyl group can be lost, leading to a fragment corresponding to the aminomethylpyrimidine cation.

Ring Fragmentation: The pyrimidine ring itself can break apart, although this often requires higher energy and leads to a complex series of smaller fragments.

The base peak in the mass spectrum, which is the most abundant fragment ion, is often the most stable carbocation that can be formed. libretexts.org For this compound, the fragment resulting from alpha-cleavage is a strong candidate for the base peak.

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | Fragmentation Pathway | Predicted m/z |

|---|---|---|

| [C₈H₁₃N₃]⁺ | Molecular Ion ([M]⁺) | 151.1109 |

| [C₆H₈N₃]⁺ | Loss of ethyl radical (•C₂H₅) via alpha-cleavage | 122.0718 |

| [C₅H₅N₂]⁺ | Cleavage of the N-CH₂ bond (loss of C₃H₈N•) | 93.0453 |

Note: The m/z values are for the monoisotopic mass of the most likely fragment ions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not publicly available, analysis of related pyrimidine derivatives provides significant insight into the expected structural features. nih.govnih.gov

Studies on various substituted pyrimidines reveal several common characteristics:

Planarity: The pyrimidine ring itself is generally planar, a consequence of its aromaticity.

Bond Lengths and Angles: The C-N and C-C bond lengths within the pyrimidine ring are intermediate between single and double bonds, which is characteristic of an aromatic system. The bond angles are typically close to 120°.

Conformation: The conformation of the propyl and methylamine side chains relative to the pyrimidine ring would be determined by steric hindrance and intermolecular interactions in the crystal lattice.

Intermolecular Interactions: In the solid state, hydrogen bonding is expected to be a dominant intermolecular force. The secondary amine (N-H) can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. derpharmachemica.com These interactions play a crucial role in the formation of the crystal packing, often leading to the formation of chains, sheets, or more complex three-dimensional networks.

Table 3: Representative Crystallographic Data for a Pyrimidine Derivative

| Parameter | Typical Value/Observation |

|---|---|

| Crystal System | Monoclinic, Orthorhombic |

| Space Group | P2₁/c, P-1 |

| C-N Bond Length (Ring) | ~1.33 - 1.38 Å |

| C-C Bond Length (Ring) | ~1.37 - 1.40 Å |

| Key Intermolecular Forces | N-H···N Hydrogen Bonding |

Note: This table presents generalized data based on published crystal structures of pyrimidine derivatives and is for illustrative purposes only. nih.govderpharmachemica.com

Theoretical and Computational Investigations of Propyl Pyrimidin 5 Ylmethyl Amine Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the behavior of molecules at the electronic level. For pyrimidine (B1678525) derivatives, these methods are employed to elucidate their stability, reactivity, and potential for various applications, including in materials science and medicinal chemistry.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For pyrimidine derivatives, DFT calculations, often using the B3LYP method with various basis sets, are instrumental in determining molecular geometries, electronic properties, and reactivity descriptors. epstem.netirjweb.com

Table 1: Representative Global Reactivity Descriptors for a Pyrimidine Analogue

| Parameter | Value |

| Chemical Hardness (η) | 1.81 - 1.94 eV |

| Electrophilicity Index (ω) | 3.20 - 3.88 eV |

| Chemical Potential (µ) | -3.68 eV |

Note: The values presented are representative and based on studies of analogous pyrimidine derivatives. mdpi.com

HOMO-LUMO Orbital Analysis and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. epstem.net A smaller energy gap suggests that the molecule is more polarizable and has a higher tendency for intramolecular charge transfer. nih.gov

In pyrimidine derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. epstem.netresearchgate.net The analysis of these frontier orbitals helps in understanding the charge transfer characteristics, which are vital for applications in areas like nonlinear optics. The HOMO-LUMO gap for various pyrimidine derivatives has been reported to be in a range that indicates potential for significant electronic transitions. mdpi.com

Table 2: Representative Frontier Orbital Energies for a Pyrimidine Analogue

| Orbital | Energy (eV) |

| EHOMO | -5.46 to -5.57 eV |

| ELUMO | -1.59 to -1.94 eV |

| Energy Gap (ΔE) | 3.63 to 3.88 eV |

Note: The values presented are representative and based on studies of analogous pyrimidine derivatives. mdpi.com

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Pyrimidine derivatives have been investigated for their NLO properties due to the inherent electron-accepting nature of the pyrimidine ring, which can be combined with electron-donating groups to create push-pull systems with enhanced NLO responses. rsc.orgresearchgate.net

Theoretical calculations of NLO properties, such as the first-order hyperpolarizability (β), are often performed using DFT methods. These calculations help in designing molecules with large NLO responses. Studies on similar chromophores have shown that the strategic placement of donor and acceptor groups on the pyrimidine scaffold can significantly enhance the hyperpolarizability. rsc.orgresearchgate.net

Table 3: Representative Calculated NLO Properties for a Pyrimidine-based Chromophore

| Property | Value (a.u.) |

| Dipole Moment (µ) | 5.2 D |

| Average Polarizability (α) | 25 x 10-24 esu |

| First Hyperpolarizability (β) | 518.91 a.u. |

Note: The values presented are representative and based on studies of analogous pyrimidine derivatives. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of molecular behavior, offering insights into conformational preferences and intermolecular interactions.

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules. For a molecule like propyl(pyrimidin-5-ylmethyl)amine, with its flexible propyl and methylamine (B109427) groups, multiple conformations are possible. Computational methods can be used to explore the potential energy surface and identify the most stable conformers.

The energy landscape of a molecule reveals the relative energies of different conformations and the energy barriers between them. researchgate.net Understanding this landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. While specific data for this compound is not available, studies on similar flexible molecules demonstrate the complexity of their energy landscapes with multiple local minima. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.demdpi.com The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For pyrimidine derivatives, MEP maps show that the nitrogen atoms of the pyrimidine ring are typically regions of negative potential, making them likely sites for protonation and hydrogen bonding. irjweb.com The distribution of electrostatic potential across the rest of the molecule is influenced by its various functional groups.

Reactivity and Chemical Transformations of Propyl Pyrimidin 5 Ylmethyl Amine Scaffolds

Reactions of the Amine Functional Group

The secondary amine group is a key site for synthetic modification, readily participating in reactions that form new carbon-nitrogen and nitrogen-heteroatom bonds.

The formation of a carbon-nitrogen bond between the secondary amine of the propyl(pyrimidin-5-ylmethyl)amine scaffold and an aromatic ring is a pivotal transformation, typically achieved through transition-metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for this purpose. wikipedia.orgorganic-chemistry.org This reaction couples amines with aryl halides or pseudohalides (like triflates) and is known for its broad substrate scope and tolerance of various functional groups. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the N-aryl product. libretexts.org For the this compound scaffold, this reaction provides a direct route to a wide array of N-aryl derivatives. nih.gov

Another established method is the Ullmann condensation , a copper-promoted C-N coupling reaction. wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgwikipedia.org However, modern variations utilize soluble copper catalysts with supporting ligands, allowing the reaction to proceed under milder conditions. wikipedia.org The Goldberg reaction, a specific type of Ullmann condensation for C-N bond formation, is an alternative to the Buchwald-Hartwig amination. wikipedia.org

| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |

|---|---|---|

| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, Dichlorobis(triphenylphosphine)palladium(II)) libretexts.orgnih.gov | Copper metal or Copper(I) salts (e.g., CuI) wikipedia.orgnih.gov |

| Ligand | Phosphine-based (e.g., Xantphos, BINAP, DPPF) wikipedia.orgnih.gov | Diamines, Phenanthroline, N-heterocyclic carbenes wikipedia.org |

| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) | Potassium carbonate (K₂CO₃), Potassium hydroxide (B78521) (KOH) wikipedia.org |

| Solvent | Aprotic solvents (e.g., Toluene, Dioxane, THF) libretexts.orgnih.gov | Polar, high-boiling solvents (e.g., DMF, NMP, Pyridine) wikipedia.org |

| Temperature | Room temperature to reflux (~25-110 °C) | High temperatures (often >150 °C), though modern methods are milder wikipedia.org |

The secondary amine nitrogen in this compound is nucleophilic and can be readily acylated and alkylated.

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction converts the secondary amine into a tertiary amide. Enzymatic methods, utilizing lipases, have also been developed for the regioselective acylation of amino groups on pyrimidine-containing structures, highlighting the feasibility of this transformation under mild conditions. nih.gov

N-Alkylation introduces an additional alkyl group to the nitrogen, converting the secondary amine into a tertiary amine. This is commonly achieved by reacting the amine with an alkyl halide. Reductive amination, which involves reacting the amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent, is another effective method for alkylation.

| Reaction Type | Reagent | Product Class |

|---|---|---|

| N-Acylation | Acetyl chloride | Tertiary Amide |

| N-Acylation | Acetic anhydride | Tertiary Amide |

| N-Alkylation | Methyl iodide | Tertiary Amine |

| N-Alkylation | Benzyl bromide | Tertiary Amine |

| Reductive Amination | Acetone + NaBH(OAc)₃ | Tertiary Amine (N-isopropyl) |

Reactivity of the Pyrimidine (B1678525) Ring

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.org This electronic characteristic makes it generally unreactive toward electrophilic substitution but susceptible to nucleophilic attack.

Electrophilic attack on the pyrimidine ring is significantly more difficult than on benzene. wikipedia.org The two ring nitrogens withdraw electron density, deactivating the ring towards electrophiles. libretexts.org When such reactions do occur, substitution is directed to the C-5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.orgresearchgate.net The presence of electron-donating or activating substituents on the ring is often necessary to facilitate electrophilic substitution reactions like nitration or halogenation. researchgate.net Given that the propylaminomethyl group at the C-5 position of the parent scaffold is not a strong activating group, electrophilic aromatic substitution on the pyrimidine ring is expected to be challenging without further modification.

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group, such as a halogen, is present at the electron-deficient C-2, C-4, or C-6 positions. wikipedia.orgresearchgate.netnih.gov The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a stable Meisenheimer-like intermediate. chemrxiv.org A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the leaving group. This reactivity is a cornerstone of pyrimidine chemistry, allowing for extensive derivatization of the heterocyclic core. researchgate.netnih.gov

| Leaving Group Position | Nucleophile | Product Type | Typical Conditions |

|---|---|---|---|

| C-2, C-4, or C-6 | Primary/Secondary Amine (e.g., Piperidine) | Aminopyrimidine | Heat in solvent (e.g., PEG 400, DMF) nih.gov |

| C-2, C-4, or C-6 | Alkoxide (e.g., Sodium methoxide) | Alkoxypyrimidine | Reaction in the corresponding alcohol |

| C-2, C-4, or C-6 | Thiolate (e.g., Sodium thiophenoxide) | Thioether | Base (e.g., K₂CO₃) in polar aprotic solvent |

Under specific conditions, the pyrimidine ring can undergo transformations that alter its core structure. These reactions often involve an initial nucleophilic attack, followed by ring-opening and subsequent recyclization to form a new heterocyclic system. wur.nl

One notable example is the Dimroth rearrangement, which can occur in substituted pyrimidines and involves the transposition of a ring nitrogen atom with an exocyclic nitrogen atom. wikipedia.org More drastic ring transformations can convert pyrimidines into other heterocycles. For instance, highly electron-deficient pyrimidines can react with bidentate nucleophiles to yield pyridines or pyridones. nih.gov The reaction of certain pyrimidine derivatives with strong nucleophiles like potassium amide in liquid ammonia (B1221849) has been shown to cause ring cleavage and recyclization to form different heterocyclic systems, such as other pyrimidines or even pyridines. wur.nl Similarly, substituted uracils have been observed to undergo ring transformation into hydantoins or pyrazolones upon reaction with amines or hydrazine (B178648). rsc.org These transformations highlight the dynamic nature of the pyrimidine ring under forcing conditions or with specific substitution patterns.

Oxidation and Reduction Chemistry of the Pyrimidin-5-ylmethylamine Moiety

The oxidation and reduction of the this compound moiety can occur at several sites: the pyrimidine ring nitrogens, the ring carbons, or the side-chain amine. The specific outcomes of these reactions are highly dependent on the reagents and conditions employed.

Oxidation:

The pyrimidine ring is susceptible to N-oxidation, typically by peroxy acids. For instance, the oxidation of 5-nitroso-2,4,6-triaminopyrimidine (B18466) with peroxytrifluoroacetic acid yields both the 1-N-oxide and the 1,3-di-N-oxide derivatives researchgate.net. This suggests that this compound could undergo similar transformations to produce the corresponding N-oxides. The presence of the alkylamine side chain may influence the regioselectivity of N-oxidation.

Oxidation can also occur at the C5-methyl group of related pyrimidines. Studies on 5-methylcytosine (B146107) have shown that it can be oxidized to 5-hydroxymethylcytosine (B124674) and subsequently to 5-formylcytosine (B1664653) researchgate.net. By analogy, the methylene (B1212753) bridge in this compound could potentially be a target for oxidation, leading to hydroxylated or carbonylated products, although this would likely require specific enzymatic or biomimetic catalytic systems.

The secondary amine in the side chain is also a potential site for oxidation, which could lead to the formation of nitrones or imines, or potentially cleavage of the C-N bond under harsh conditions.

Reduction:

The pyrimidine ring can be reduced, although this is less common than the reduction of substituents on the ring. The reduction of pyrimidine derivatives, such as pyrimidine-5-carboxylates, with strong reducing agents like lithium aluminum hydride (LiAlH₄) has been shown to yield dihydropyrimidines.

More commonly in the synthesis of related compounds, the focus is on the reductive formation of the aminomethyl side chain itself. Industrial syntheses of 2-methyl-4-amino-5-aminomethylpyrimidine (a key intermediate for Vitamin B1) often involve the reduction of a 5-cyano or 5-formyl group google.com. This highlights that the aminomethyl group is often the product of a reduction step, implying its general stability towards many reducing agents that are not powerful enough to reduce the aromatic pyrimidine ring.

| Reaction Type | Reagent/Condition | Potential Product(s) on this compound Scaffold | Reference Analog |

| Oxidation | Peroxy acids (e.g., m-CPBA) | Pyrimidine N-oxide, Pyrimidine N,N'-dioxide | 5-nitroso-2,4,6-triaminopyrimidine researchgate.net |

| Oxidation | Hydroxyl Radicals / TET enzymes | C-hydroxylation at methylene bridge | 5-methylcytosine researchgate.net |

| Reduction | Catalytic Hydrogenation | Not typically observed for the pyrimidine ring under standard conditions. | General observation |

| Reduction | Strong Hydride Reagents (e.g., LiAlH₄) | Dihydropyrimidine derivative | Pyrimidine-5-carboxylates |

Formation of Hybrid and Fused Heterocyclic Systems Incorporating the Pyrimidine-Amine Structure

The this compound scaffold is an excellent precursor for the synthesis of more complex molecular architectures, including hybrid and fused heterocyclic systems. The secondary amine provides a reactive handle for annulation reactions, where a new ring is built onto the existing pyrimidine framework.

Numerous synthetic strategies have been developed for creating fused pyrimidine systems, which often exhibit significant biological activity researchgate.netnih.gov. A common approach involves the reaction of an amino-substituted heterocycle with a bifunctional electrophile.

For example, 5-aminopyrazoles, which are structurally related to the aminomethylpyrimidine core, react with arylmethylene malononitriles in the presence of a base. This reaction proceeds via a Michael addition of the amino group, followed by an intramolecular cyclization and tautomerization to yield fused pyrazolo[1,5-a]pyrimidines nih.gov. This strategy could be adapted to this compound, where the secondary amine would act as the nucleophile, reacting with suitable Michael acceptors or other electrophiles to construct a new fused ring.

The general synthetic routes to pyrimidine-fused five-membered heterocycles are diverse and include multicomponent reactions, oxidative cyclization, and intramolecular condensation researchgate.net. The amine functionality of the this compound scaffold can be utilized in reactions such as:

Condensation with β-dicarbonyl compounds: To form fused pyridinone or diazepine (B8756704) rings.

Reaction with α-haloketones: Leading to the formation of fused imidazole (B134444) or pyrazine (B50134) rings (the Groebke-Blackburn-Bienaymé reaction is a relevant multicomponent example).

Cycloaddition reactions: The amine can be converted into other functional groups that participate in cycloadditions to build complex heterocyclic systems.

These reactions leverage the nucleophilicity of the nitrogen atom to form new carbon-nitrogen and, subsequently, carbon-carbon bonds, leading to the assembly of bicyclic and polycyclic structures. The resulting fused systems, such as imidazo[1,2-a]pyrimidines and pyrazolo[1,5-a]pyrimidines, are prominent pharmacophores in medicinal chemistry researchgate.netnih.govorganic-chemistry.org.

| Fused System | General Precursors | Annulation Strategy | Potential Application of this compound |

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole + Malononitrile (B47326) derivative | Michael Addition followed by Intramolecular Cyclization nih.gov | Amine acts as nucleophile to attack an activated alkene, followed by cyclization. |

| Imidazo[1,2-a]pyrimidine | 2-Aminopyrimidine + α-Haloketone | Nucleophilic substitution followed by Intramolecular Condensation researchgate.net | Amine attacks the alkyl halide, followed by cyclization onto a suitable group on the pyrimidine ring. |

| google.comresearchgate.netnih.govTriazolo[1,5-a]pyrimidine | 3-Amino-1,2,4-triazole + β-Dicarbonyl compound | Condensation/Cyclization frontiersin.org | Amine reacts with a reagent that introduces a triazole precursor, followed by cyclization. |

| Pyrrolo[1,2-c]pyrimidine | Pyrrole (B145914) derivatives + Pyrimidine precursors | Multi-step synthesis involving cyclocondensation reactions nih.gov | Amine serves as a point of attachment for a pyrrole precursor, followed by ring closure. |

Advanced Applications of Propyl Pyrimidin 5 Ylmethyl Amine and Its Derivatives in Chemical Research

Applications as Chemical Probes in Biochemical Research

The unique structural features of Propyl(pyrimidin-5-ylmethyl)amine derivatives make them valuable tools for interrogating complex biological processes. Their ability to be chemically modified allows for the introduction of reporter groups and optimization of their interactions with biological targets.

Investigating Enzyme Mechanisms through Molecular Interaction Studies

Derivatives of the pyrimidin-5-ylmethyl)amine scaffold have been instrumental in elucidating the mechanisms of various enzymes. By acting as inhibitors or binding partners, these compounds allow researchers to study the intricate molecular interactions within an enzyme's active site. For instance, studies on pyrimidine (B1678525) derivatives as inhibitors of enzymes like cyclooxygenases (COX) have revealed that their mechanism of action often involves the suppression of key inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2). rsc.org The pyrimidine core can form crucial hydrogen bonds with amino acid residues in the enzyme's hinge region, a common interaction motif for kinase inhibitors.

Molecular docking studies of various pyrimidin-2-amine derivatives have further illuminated these interactions, showing favorable binding energies and specific contacts within the active site of enzymes like E. coli DNA gyrase B. researchgate.net These computational analyses, combined with experimental data, provide a detailed picture of how these scaffolds can be optimized to enhance their inhibitory potency and selectivity.

Probing Cellular Pathways

The ability of pyrimidine derivatives to interact with key cellular targets makes them effective probes for dissecting signaling pathways. Numerous pyrimidine-based compounds have been shown to exhibit anti-inflammatory effects by inhibiting crucial inflammatory mediators beyond PGE2, including nitric oxide (NO) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). rsc.org By observing the downstream effects of these targeted inhibitions, researchers can map out the complex networks that govern cellular responses to inflammatory stimuli. The versatility of the pyrimidine scaffold allows for systematic modifications to explore how changes in substitution patterns affect the modulation of these pathways, providing valuable insights into structure-activity relationships.

Development of Fluorescent Reporters and Imaging Agents

The pyrimidine scaffold is also a valuable component in the design of fluorescent probes for biological imaging. The inherent fluorescent properties of certain pyrimidine derivatives can be fine-tuned by chemical modification. researchgate.netnih.gov For example, the introduction of a hydroxymethyl group has been shown to enhance the fluorescence intensity of imidazo[1,2-a]pyrimidines. researchgate.netnih.gov

Furthermore, the pyrimidin-5-yl moiety can be incorporated into fluorogenic labeling strategies. A notable example is the chemoselective labeling of 5-formylpyrimidine nucleotides in DNA and RNA. This method utilizes an aldol-type condensation reaction to produce highly fluorescent hemicyanine-like chromophores, enabling the sensitive detection of these modified nucleobases. nih.gov This approach is crucial for studying the roles of epigenetic and epitranscriptomic modifications in biological systems. The ability to attach fluorescent tags to the pyrimidine scaffold provides a powerful means to visualize and track biological molecules and processes in real-time.

Design and Development of Novel Chemical Scaffolds for Medicinal Chemistry Research

The this compound framework serves as a valuable starting point for the creation of new and improved therapeutic agents. Its favorable drug-like properties and synthetic tractability make it an attractive scaffold for medicinal chemists.

Role as a Privileged Pharmacophore in Scaffold Hopping and Lead Optimization

The pyrimidine ring is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity. nih.govufrj.brmdpi.com This property makes the this compound core an excellent template for scaffold hopping, a strategy used to identify novel drug candidates by replacing a known active core with a structurally different but functionally equivalent one.

For instance, a series of potent Polo-like kinase 4 (PLK4) inhibitors were developed using an aminopyrimidine core through a scaffold hopping strategy. nih.gov This approach led to the discovery of compounds with significantly improved inhibitory activity. The pyrimidine scaffold's ability to be readily diversified allows for extensive lead optimization, where systematic modifications are made to enhance potency, selectivity, and pharmacokinetic properties.

Investigation of Structure-Target Interactions in Biological Systems

Understanding the relationship between a molecule's structure and its biological activity is fundamental to drug design. The this compound scaffold provides a platform for systematic structure-activity relationship (SAR) studies. By synthesizing and evaluating a series of analogs with variations at different positions of the pyrimidine ring and the propylamino side chain, researchers can identify key structural features required for potent and selective target engagement.

For example, SAR studies on pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of the mitotic kinesin Eg5 have demonstrated that specific substitutions on the pyrimidine ring are crucial for inhibitory activity. nih.gov Molecular docking simulations of these derivatives have further elucidated the binding modes within the allosteric site of the enzyme, revealing key interactions with specific helices and loops. nih.gov These detailed investigations into structure-target interactions are essential for the rational design of next-generation inhibitors with improved therapeutic profiles.

Exploration in Material Science and Supramolecular Chemistry

The pyrimidine moiety within this compound offers intriguing possibilities for the development of novel materials and supramolecular assemblies. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the amine group can serve as a hydrogen bond donor, facilitating the formation of ordered structures through self-assembly.

Development of Functional Materials with Unique Structural Properties

The development of functional materials hinges on the ability of molecular building blocks to organize into well-defined architectures. Pyrimidine derivatives, in a broader context, are recognized for their potential in creating materials with unique electronic and photophysical properties. For instance, the π-conjugated system of the pyrimidine ring can contribute to the electronic characteristics of a material. While no specific functional materials based on this compound have been reported, its structural similarity to other pyrimidine-based materials suggests potential avenues for research. A related compound, N-(Pyrimidin-5-ylmethyl)pyridin-2-amine, has been noted for its potential applications in material science, indicating the promise of the pyrimidine-5-ylmethylamine scaffold. evitachem.com

Self-Assembly and Recognition Studies

Self-assembly is a process where molecules spontaneously form ordered structures through non-covalent interactions. The hydrogen bonding capabilities and potential for π-π stacking of the pyrimidine ring in this compound make it a candidate for studies in self-assembly and molecular recognition.

Research on other pyrimidine derivatives has demonstrated their ability to form complex supramolecular structures, such as microfibers and intricate networks, driven by these interactions. nih.govmdpi.comresearchgate.net For example, a 1,2,4-triazolo[1,5-a]pyrimidine derivative was found to self-assemble into supramolecular microfibers with unique photonic properties. mdpi.com These studies highlight the fundamental role of the pyrimidine core in directing molecular organization.

Molecular recognition, the specific binding between molecules, is another area where pyrimidine derivatives have shown promise. The specific hydrogen bonding patterns of the pyrimidine ring can be exploited to recognize and bind to other molecules, including biological targets like DNA. nih.gov While specific studies on this compound are lacking, the principles established with other pyrimidine compounds suggest its potential utility in designing systems for molecular sensing or targeted assembly.

Catalysis and Ligand Design in Organic Synthesis

The nitrogen atoms in the pyrimidine ring and the secondary amine group of this compound make it a potential candidate for use as a ligand in coordination chemistry and catalysis. Ligands containing pyrimidine moieties have been successfully employed in a variety of catalytic transformations.

For instance, palladium complexes featuring pyrimidine-functionalized N-heterocyclic carbene ligands have demonstrated good catalytic activity in challenging reactions such as the C-H activation of methane (B114726) and the Mizoroki-Heck reaction. acs.org The design of such ligands is crucial for modulating the electronic and steric properties of the metal center, thereby influencing the catalyst's activity and selectivity.

The synthesis of various pyrimidine-based ligands for metal-catalyzed reactions is an active area of research. mdpi.comresearchgate.net These studies provide a framework for how this compound could be incorporated into ligand scaffolds. The propyl group could offer solubility in organic solvents, while the pyrimidine-5-ylmethylamine core provides the necessary coordination sites for metal binding. Although no catalytic systems explicitly using this compound as a ligand have been reported, its structural components are consistent with those found in effective ligands for organic synthesis.

Q & A

Q. Example Structural Parameters

| Parameter | Value |

|---|---|

| C-N (pyrimidine) | 1.33 Å |

| N-C (propyl) | 1.47 Å |

| Dihedral angle (pyrimidine-propyl) | 15–25° |

Advanced: What QSAR parameters predict the biological activity of pyrimidine-based amines like this compound?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) models prioritize:

- Lipophilicity (Log P) : Optimal Log P (1.5–2.5) enhances membrane permeability .

- Steric effects : Molar refractivity (SMR) correlates with steric bulk influencing target binding .

- Electronic parameters : Hammett constants (σ) quantify electron-withdrawing/donating effects of substituents (e.g., pyrimidine N-atoms) .

QSAR Equation Example

(r = 0.89, cross-validated q = 0.82)

Advanced: How does this compound interact with biological targets?

Methodological Answer:

Mechanistic studies involve:

- Enzyme inhibition assays : Measure IC against kinases or oxidoreductases (e.g., using fluorescence-based kits) .

- Molecular docking : AutoDock Vina predicts binding modes (e.g., H-bonding between pyrimidine N and catalytic lysine residues) .

- SAR analysis : Compare analogs to identify critical groups (e.g., propyl chain length affects potency) .

Q. Example Binding Data

| Target | IC (µM) | Key Interactions |

|---|---|---|

| Kinase X | 0.45 | H-bond (pyrimidine N), hydrophobic (propyl) |

| Reductase Y | 12.3 | π-Stacking (aromatic ring), electrostatic |

Basic: What are common stability issues and storage recommendations for this compound?

Methodological Answer:

- Degradation pathways : Hydrolysis under acidic/basic conditions; oxidation at the propyl chain .

- Stabilizers : Add antioxidants (e.g., BHT) to liquid formulations .

- Storage : –20°C under inert gas (N) in amber vials to prevent light/oxygen degradation .

Advanced: How can synthetic byproducts be identified and mitigated during scale-up?

Methodological Answer:

- LC-MS profiling : Monitor reaction mixtures for impurities (e.g., unreacted pyrimidin-5-ylmethanamine) .

- Process optimization : Use flow chemistry for precise temperature/residence time control, reducing dimerization .

- Crystallization screening : High-throughput platforms (e.g., Crystal16) identify optimal solvent systems for impurity rejection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.